3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
3,4-Dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol scaffold fused with a benzamide moiety. Key structural attributes include:
- Thienopyrazol core: A sulfur-containing bicyclic system with a pyrazole ring, substituted at position 2 with a 2-methylphenyl group and at position 5 with an oxo group.
- Benzamide substituents: The benzamide group is functionalized with 3,4-dimethoxy substitutions, which are electron-donating and may influence solubility and binding interactions.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-6-4-5-7-17(13)24-20(15-11-29(26)12-16(15)23-24)22-21(25)14-8-9-18(27-2)19(10-14)28-3/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGSVPIJWZTCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thieno[3,4-c]pyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers .
Scientific Research Applications
3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Table 1: Structural and Hypothesized Property Comparison
| Feature | Target Compound | 4-Bromo Analog |
|---|---|---|
| Benzamide substituent | 3,4-Dimethoxy (electron-donating, increases lipophilicity) | 4-Bromo (electron-withdrawing, increases molecular weight and polarizability) |
| Thienopyrazol substituent | 2-(2-Methylphenyl) (ortho-substitution may sterically hinder interactions) | 2-(4-Methylphenyl) (para-substitution allows planar conformation) |
| Molecular weight | ~423 g/mol (calculated) | ~428 g/mol (due to bromine) |
| Predicted LogP | Higher (dimethoxy groups enhance lipid solubility) | Lower (bromine introduces polarity) |
Key Observations:
Methoxy vs. Bromine: The 3,4-dimethoxy groups on the benzamide moiety likely improve membrane permeability relative to the 4-bromo substituent, which could enhance cellular uptake .
Electronic Effects :
- Bromine’s electron-withdrawing nature may stabilize charge-transfer interactions in the 4-bromo analog, whereas methoxy groups could participate in hydrogen bonding.
Methodological Considerations for Structural Analysis
Crystallographic tools like SHELX and ORTEP-3 are widely used to resolve such compounds’ three-dimensional structures . For example:
- SHELXL : Enables precise refinement of small-molecule crystallographic data, critical for confirming substituent orientations.
- ORTEP-3 : Visualizes thermal ellipsoids and molecular packing, aiding in steric and conformational analysis.
These methods could clarify differences in bond angles or intermolecular interactions between the target compound and its analogs.
Research Findings and Implications
While direct biological data for the target compound are unavailable, inferences can be drawn from structural trends:
- Bioactivity Potential: Thienopyrazol derivatives with electron-donating groups (e.g., methoxy) often exhibit enhanced binding to hydrophobic enzyme pockets, whereas halogenated analogs may target polar residues.
- Synthetic Challenges : Introducing ortho-substituents (as in the target compound) may require tailored coupling reagents or protecting-group strategies to avoid steric clashes during synthesis.
Biological Activity
3,4-Dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 427.48 g/mol. Its structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a variety of biological activities:
- Antioxidant Activity : These compounds have been shown to possess significant antioxidant properties. For instance, studies have demonstrated their ability to mitigate oxidative stress in cellular models.
- Antimicrobial Effects : Thieno[3,4-c]pyrazoles have displayed antimicrobial activity against various pathogens. In vitro assays suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Some derivatives have been identified as selective inhibitors of phosphodiesterase (PDE) enzymes involved in inflammatory processes.
- Anticancer Potential : There is emerging evidence supporting the anticancer activity of thieno[3,4-c]pyrazoles through mechanisms such as apoptosis induction and cell cycle arrest.
Antioxidant Activity
A study conducted on new thieno[2,3-c]pyrazole compounds highlighted their role as antioxidants against the toxicity of 4-nonylphenol in fish erythrocytes. The results showed that treated groups exhibited significantly lower percentages of altered erythrocytes compared to control groups exposed to toxins alone (Table 1) .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
| Thieno Compound C | 28.3 ± 2.04 |
This study underscores the potential of thieno derivatives in protecting against oxidative damage.
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of various thieno[3,4-c]pyrazole derivatives revealed promising results against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting these compounds could serve as potential leads in antibiotic development.
Anti-inflammatory Effects
Thieno[3,4-c]pyrazole derivatives have also been evaluated for their anti-inflammatory effects through enzyme inhibition studies. One notable finding was the selective inhibition of PDE7A, which plays a critical role in inflammatory diseases . This selectivity may offer therapeutic advantages over non-selective inhibitors.
Anticancer Mechanisms
Research into the anticancer mechanisms of thieno[3,4-c]pyrazoles has shown that these compounds can induce apoptosis in cancer cell lines through activation of caspases and modulation of pro-apoptotic factors . In vivo studies are needed to further validate these findings and assess the therapeutic potential in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
